Product packaging for Butyl(2-phenylethyl)amine(Cat. No.:CAS No. 23068-45-3)

Butyl(2-phenylethyl)amine

Cat. No.: B3118072
CAS No.: 23068-45-3
M. Wt: 177.29 g/mol
InChI Key: WDMJWWMDMSQIGM-UHFFFAOYSA-N
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Description

Butyl(2-phenylethyl)amine, with the molecular formula C12H19N and a molecular weight of 177.29 g/mol , is a chemical compound of interest in scientific research and development. It features a molecular structure combining phenethylamine and butylamine motifs, making it a valuable intermediate in organic synthesis and medicinal chemistry . Compounds based on the 2-phenethylamine scaffold are extensively investigated for their interactions with various biological targets, including G-protein-coupled receptors (GPCRs) such as adrenoceptors, dopamine receptors, and trace amine-associated receptors (TAARs) . Researchers utilize this amine and its derivatives as key precursors in synthetic methodologies, including the Pictet-Spengler reaction, for constructing complex nitrogen-containing heterocycles like tetrahydroisoquinolines, which are core structures in many natural products and bioactive molecules . As a flexible alicyclic amine, this compound serves as a versatile building block for discovering new bioactive molecules and screening compounds, contributing to the expansion of therapeutic chemical space . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B3118072 Butyl(2-phenylethyl)amine CAS No. 23068-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-phenylethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMJWWMDMSQIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Butyl 2 Phenylethyl Amine and Its Derivatives

Strategies for the Preparation of N-(2-phenylethyl)butan-1-amine and Related Amines

The preparation of N-(2-phenylethyl)butan-1-amine and similar secondary amines can be achieved through several established synthetic routes. These methods offer varying degrees of efficiency, selectivity, and applicability depending on the desired scale and substrate scope.

Direct N-Alkylation Approaches for 2-Phenylethylamine

Direct N-alkylation is a straightforward method for the synthesis of secondary amines, involving the reaction of a primary amine with an alkylating agent. In the context of producing N-(2-phenylethyl)butan-1-amine, this involves the reaction of 2-phenylethylamine with a butyl halide, such as butyl bromide.

However, a significant challenge in direct N-alkylation is the potential for overalkylation, where the initially formed secondary amine reacts further with the alkylating agent to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgacs.org To circumvent this, strategies have been developed to enhance the selectivity for mono-alkylation. One such approach involves using the hydrobromide salt of the primary amine. Under controlled basic conditions, the primary amine is selectively deprotonated and reacts with the alkyl halide, while the resulting secondary amine remains protonated and less reactive, thus minimizing further alkylation. researchgate.net

Ionic liquids have also been explored as reaction media to improve the selectivity of N-alkylation. researchgate.net These solvents can influence the reactivity of the amine and reduce the extent of overalkylation, leading to higher yields of the desired secondary amine. researchgate.net Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes an alcohol as the alkylating agent in the presence of a metal catalyst, such as iridium or ruthenium complexes. nih.govacs.orgrsc.org This method is atom-economical and environmentally friendly as it produces water as the only byproduct. rsc.org

Table 1: Comparison of Direct N-Alkylation Methods

Method Alkylating Agent Key Features Potential Issues
Classical N-Alkylation Alkyl Halide Simple, direct Overalkylation, low selectivity libretexts.orgacs.org
Amine Salt Strategy Alkyl Halide Improved selectivity for mono-alkylation researchgate.net Requires stoichiometric base
Ionic Liquid Medium Alkyl Halide Enhanced selectivity, "green" solvent researchgate.net Cost and recyclability of ionic liquid
Borrowing Hydrogen Alcohol Atom-economical, environmentally friendly nih.govacs.orgrsc.org Requires a specific metal catalyst

Synthetic Pathways Involving Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines. masterorganicchemistry.comorganic-chemistry.org This two-step process, often performed in a single pot, involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com To synthesize N-(2-phenylethyl)butan-1-amine, one possible route is the reaction of phenylacetaldehyde (B1677652) with butylamine, followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde or ketone, which can be advantageous for sensitive substrates. masterorganicchemistry.com Other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also effective and can offer benefits in terms of safety and waste disposal. masterorganicchemistry.com

The reaction conditions for reductive amination can be optimized by adjusting the pH and solvent. The formation of the imine is typically favored under slightly acidic conditions. The choice of solvent can also influence the reaction rate and yield. d-nb.info Recent advancements have seen the development of catalytic reductive amination processes using transition metal catalysts, such as those based on iridium or cobalt, which can proceed under milder conditions and with higher efficiency. d-nb.infoacs.org

Catalytic Hydrogenation Methods in Amine Synthesis

Catalytic hydrogenation is a powerful technique for the synthesis of amines, often involving the reduction of nitriles, amides, or nitro compounds. libretexts.orgbme.hu For the synthesis of phenylethylamine derivatives, the hydrogenation of β-nitrostyrenes or phenylacetonitriles are common starting points. google.commdma.ch

The hydrogenation of nitriles, such as benzyl (B1604629) cyanide, can yield 2-phenylethylamine. bme.huresearchgate.net This reaction is typically carried out using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.comresearchgate.net The selectivity of this reaction can be influenced by the reaction conditions, including the solvent, temperature, and pressure. For instance, the use of a biphasic solvent system (e.g., dichloromethane/water) with an acidic additive has been shown to improve the selectivity for the primary amine. researchgate.net

Similarly, the catalytic hydrogenation of β-nitrostyrenes provides a route to phenethylamines. mdma.ch This method often employs palladium on charcoal as the catalyst in an acidic ethanolic solution under a hydrogen atmosphere. mdma.ch While effective, these methods can sometimes require harsh conditions, such as high pressures and temperatures. mdma.ch The development of more active and selective catalysts, including those based on rare earth hydrides, aims to overcome these limitations and allow for hydrogenation under milder conditions. rsc.org

Advanced Synthetic Approaches to Phenylethylamine Derivatives

Beyond the fundamental methods for preparing simple phenylethylamines, more advanced strategies are employed to synthesize structurally complex derivatives, such as those containing additional functional groups or chiral centers.

Nucleophilic Ring Opening Reactions of Epoxides with Amines to Form Beta-Amino Alcohols

The nucleophilic ring-opening of epoxides with amines is a valuable method for the synthesis of β-amino alcohols, which are important intermediates in medicinal chemistry. growingscience.comtandfonline.com The reaction of styrene (B11656) oxide with an amine, such as butylamine, results in the formation of a 1-phenyl-2-(butylamino)ethanol derivative.

This reaction's regioselectivity is a key consideration. The nucleophilic attack can occur at either the benzylic or the terminal carbon of the epoxide ring. growingscience.com The outcome is often influenced by the nature of the amine, the solvent, and the presence of a catalyst. growingscience.comorganic-chemistry.org For instance, aromatic amines tend to attack the benzylic carbon, while the regioselectivity can be lower with aliphatic amines like benzylamine. growingscience.com

A variety of catalysts have been developed to promote this transformation, including sulfated tin oxide, magnesium oxide, and various Lewis acids. growingscience.comorganic-chemistry.orgcdnsciencepub.com In some cases, the reaction can proceed efficiently without a catalyst, particularly in polar solvent systems or under solvent-free conditions. thieme-connect.comresearchgate.net The use of metal-organic frameworks (MOFs) as catalysts has also shown promise, offering high activity and reusability. nih.gov

Table 2: Catalysts for Epoxide Ring Opening with Amines

Catalyst Key Features Reference
Sulfated Tin Oxide High regioselectivity, mild conditions growingscience.com
Magnesium Oxide Solvent-free conditions, high yields cdnsciencepub.com
Zinc(II) perchlorate Excellent chemo-, regio-, and stereoselectivities organic-chemistry.org
MIP-202(Zr) (MOF) High activity, reusability nih.gov
None (Solvent-directed) Catalyst-free, high yields in polar solvents thieme-connect.com

Synthesis of 1-Alkyl-2-phenylethylamine Derivatives from Precursor Scaffolds

The synthesis of 1-alkyl-2-phenylethylamine derivatives, also known as α-alkyl phenethylamines, is of significant interest due to their prevalence in pharmacologically active molecules. acs.orgmdpi.com These compounds can be prepared from various precursor scaffolds.

One common strategy involves the reductive amination of a corresponding ketone. For example, the synthesis of sulfur-substituted α-alkyl phenethylamines has been achieved through the reductive amination of precursor ketones. psu.eduresearchgate.net Another approach is the Grignard reaction with chiral oxazolidines derived from phenylethanolamine, which allows for the stereoselective introduction of the α-alkyl group. acs.org

More complex multi-step syntheses have also been developed to access specific 1-alkyl-2-phenylethylamine derivatives. acs.orgacs.org These routes may involve steps such as Wittig-type reactions, hydrogenation, and functional group manipulations to build the desired molecular framework. acs.org The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product.

Formation of Branched and Substituted Phenylethylamine Analogues

The synthesis of branched and substituted analogues of phenylethylamine, which are structurally related to Butyl(2-phenylethyl)amine, can be achieved through various established chemical transformations. These methods allow for the introduction of substituents on the aromatic ring, the ethylamine (B1201723) backbone, or the N-alkyl group, providing access to a diverse range of molecules.

A primary strategy for creating these analogues is reductive amination . This versatile method involves the reaction of a ketone or an aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org To generate branched analogues, specifically α-substituted phenethylamines, an appropriately substituted acetophenone (B1666503) derivative can be reacted with an amine. sioc-journal.cnmdpi.com For instance, reacting a substituted acetophenone with butylamine, followed by reduction, would yield an N-butyl-α-substituted-phenylethylamine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com

Another approach involves the alkylation of a primary or secondary amine . masterorganicchemistry.comjst.go.jp For example, a pre-formed branched or substituted phenylethylamine can be N-alkylated using an appropriate alkyl halide (e.g., butyl bromide) to introduce the N-butyl group. masterorganicchemistry.com However, direct alkylation of primary amines can sometimes lead to mixtures of mono- and di-alkylated products, making reductive amination a more controlled alternative for producing secondary amines like this compound and its derivatives. masterorganicchemistry.comlibretexts.org

More advanced, modern methods also provide pathways to complex phenylethylamine structures. A nickel/photoredox-catalyzed cross-electrophile coupling reaction has been developed to arylate aliphatic aziridines, enabling the synthesis of various β-phenethylamine scaffolds, including those with α-substituents. acs.org This method is notable for its modularity, allowing for the combination of diverse aryl groups and substituted ethyl backbones. acs.org Additionally, multi-component reactions, such as a zinc-mediated carbonyl alkylative amination, can construct α-branched amines by coupling primary amines, aldehydes, and alkyl halides in a single step, offering a direct route to complex secondary amines. nih.gov

The table below illustrates examples of reactants that can be used in reductive amination to form various substituted phenylethylamine analogues.

Table 1: Reactant Combinations for the Synthesis of Phenylethylamine Analogues via Reductive Amination

Amine Source Carbonyl Source Potential Product Analogue
Butylamine 4-Methoxyacetophenone N-Butyl(2-(4-methoxyphenyl)ethyl)amine
Butylamine Propiophenone (1-phenyl-1-propanone) N-Butyl(1-methyl-2-phenylethyl)amine (α-methyl branched)
2-Phenylethylamine 2-Pentanone N-(1-Methylbutyl)(2-phenylethyl)amine (branched N-alkyl group)
4-Chlorophenethylamine Butyraldehyde N-Butyl(2-(4-chlorophenyl)ethyl)amine

Optimization of Reaction Conditions and Yield for this compound Synthesis

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. nih.gov This technology has been successfully applied to N-alkylation reactions, which are central to the synthesis of secondary amines like this compound. researchgate.netrsc.org

In the context of reductive amination, microwave irradiation can dramatically shorten the time required for both the initial imine formation and the subsequent reduction. mdpi.com For example, the Leuckart reaction, a type of reductive amination, has seen yields increase up to 95% under microwave conditions. mdpi.com Studies have shown that N-alkylation of amines with various aldehydes and ketones in the presence of formic acid can be efficiently performed under microwave irradiation, yielding the desired secondary or tertiary amines. researchgate.net One protocol describes the synthesis of tertiary amines via N-alkylation of secondary amines with alcohols using a manganese chloride catalyst under microwave conditions, highlighting the wide applicability of this heating method. nih.gov

The key advantages of microwave-assisted synthesis include rapid and uniform heating, which can facilitate the polarization of substrates and accelerate reaction rates. nih.gov This often allows reactions to be completed in minutes rather than hours. researchgate.netmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days Minutes
Yield Variable, often moderate Generally high to excellent nih.govmdpi.com
Side Products More prevalent Minimized nih.gov
Energy Efficiency Lower Higher researchgate.net
Conditions Often requires reflux temperatures Can be performed in sealed vessels at elevated pressure/temperature researchgate.net

Solvent Effects and Catalytic Mediation in Amine Formation

The choice of solvent and catalyst is critical in optimizing the synthesis of this compound. These factors directly influence reaction rates, yields, and chemoselectivity.

Solvent Effects: The solvent plays a crucial role in dissolving reactants, stabilizing intermediates, and influencing the reaction pathway. For reductive amination, polar solvents are often preferred. A screening of solvents for the iron-catalyzed reductive amination of acetophenone found that yields increased with solvent polarity, with water being an effective choice. d-nb.info Other common solvents include 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and alcohols like ethanol (B145695) or methanol (B129727). organic-chemistry.orgkanto.co.jp In some cases, solvent-free conditions, particularly when paired with microwave irradiation or solid-supported catalysts, have proven highly effective, offering a greener and more efficient alternative. mdpi.comrsc.org

Catalytic Mediation: Catalysts are essential for facilitating the key steps in amine formation. In reductive amination, an acid catalyst is often used to promote the dehydration of the carbinolamine intermediate to form the iminium ion, which is then reduced. nih.gov Lewis acids such as Ti(O-iPr)₄ can also be employed to activate the carbonyl group. masterorganicchemistry.com

The choice of reduction catalyst is also vital. While common borohydride reagents can perform the reduction, metal catalysts are widely used for their efficiency and selectivity. masterorganicchemistry.com

Iridium and Ruthenium Complexes: Iridium and ruthenium-based catalysts have been developed for the reductive amination of ketones, showing high activity and selectivity. sioc-journal.cnkanto.co.jp For instance, specific iridium catalysts allow for the synthesis of primary amines from ketones with high functional group tolerance. kanto.co.jp

Nickel Catalysts: Nickel nanoparticles have been used to catalyze the reductive amination of aldehydes via transfer hydrogenation from isopropanol. organic-chemistry.org

Iron Catalysts: As a more sustainable and earth-abundant metal, iron catalysts have been developed for the synthesis of primary amines from ketones and aldehydes, demonstrating good functional group tolerance and reusability. d-nb.info

A catalyst- and solvent-free approach using pinacolborane (HBpin) as the reducing agent has also been reported, offering a sustainable one-pot protocol that works at room temperature for a wide range of aldehydes and primary amines. rsc.org The selection of the optimal catalyst and solvent system depends on the specific substrates and desired reaction efficiency. d-nb.infoorganic-chemistry.org

Table 3: Common Catalysts and Solvents in Reductive Amination

Reaction Step Catalyst/Reagent Typical Solvent(s) Function
Imine Formation Acetic Acid, p-Toluenesulfonic acid Ethanol, Methanol, DCE Promotes dehydration of carbinolamine intermediate organic-chemistry.orgnih.gov
Reduction NaBH₄, NaBH₃CN, NaBH(OAc)₃ Methanol, THF, DCE Hydride source for reduction of imine/iminium ion masterorganicchemistry.comlibretexts.org
Catalytic Hydrogenation Ni, Pd/C, Iron complexes, Iridium complexes Ethanol, Water, Isopropanol Metal-catalyzed reduction of imine using H₂ or a transfer agent d-nb.infoorganic-chemistry.orgkanto.co.jp

Mechanistic Investigations of Butyl 2 Phenylethyl Amine Reactivity and Reaction Pathways

Study of the Nucleophilicity and Basicity of the N-butyl Amine Functionality

The N-butyl amine functionality in Butyl(2-phenylethyl)amine possesses a lone pair of electrons on the nitrogen atom, which is central to its chemical behavior, rendering it both basic and nucleophilic. crunchchemistry.co.ukuomustansiriyah.edu.iq The interplay between these two properties dictates its role in chemical reactions.

Basicity:

Nucleophilicity:

Nucleophilicity refers to the ability of the amine to donate its lone pair of electrons to an electrophilic center. While often correlated with basicity, nucleophilicity is also significantly influenced by steric factors. masterorganicchemistry.com Secondary amines are generally more nucleophilic than primary amines of similar basicity. acs.org However, the bulky butyl group in this compound can introduce steric hindrance, potentially reducing its nucleophilicity compared to less hindered secondary amines. For example, the nucleophilicity of amines is observed to decrease with increasing steric bulk, as seen in the comparison between n-propylamine and the more hindered t-butylamine. masterorganicchemistry.com

The nucleophilic character of this compound allows it to participate in a variety of reactions, such as nucleophilic substitution and addition reactions. For example, amines can act as nucleophiles in reactions with alkyl halides and carbonyl compounds. crunchchemistry.co.uklibretexts.org

Table 1: pKa Values of Conjugate Acids of Representative Amines This table provides pKa values for related amines to contextualize the basicity of this compound.

Compound NameStructurepKa of Conjugate AcidReference
AmmoniaNH₃9.25 masterorganicchemistry.com
MethylamineCH₃NH₂10.59 alfa-chemistry.com
Ethylamine (B1201723)CH₃CH₂NH₂10.67 alfa-chemistry.com
ButylamineCH₃(CH₂)₃NH₂10.61 alfa-chemistry.com
2-PhenylethylamineC₆H₅CH₂CH₂NH₂9.78 organicchemistrydata.org
Diethylamine (a secondary amine)(CH₃CH₂)₂NH10.93 psu.edu
Triethylamine (a tertiary amine)(CH₃CH₂)₃N10.75 acs.org

Exploration of Substituent Effects on Reaction Dynamics and Regioselectivity

The presence of substituents on the phenyl ring or modifications to the alkyl chain of this compound can significantly alter its reactivity and the regioselectivity of its reactions.

Electronic Effects:

Substituents on the phenyl ring can exert electronic effects that are transmitted through the aromatic system and the ethyl bridge to the nitrogen atom. Electron-donating groups (e.g., methoxy, methyl) would increase the electron density on the phenyl ring, which can have a modest influence on the basicity and nucleophilicity of the distant amine group. Conversely, electron-withdrawing groups (e.g., nitro, trifluoromethyl) would decrease the electron density. nih.gov

In reactions involving the aromatic ring, such as electrophilic aromatic substitution, the directing effect of the substituted phenylethylamino group would be influenced by the nature of the existing substituent. For instance, in palladium-catalyzed C-H olefination of β-alkyl phenylethylamine derivatives, the electronic nature of substituents on the aromatic ring was found to affect the enantiomeric excess of the products. mdpi.com

Steric Effects and Regioselectivity:

The steric bulk of the N-butyl group and the phenylethyl moiety plays a crucial role in determining the regioselectivity of reactions. In reactions where the amine attacks a sterically hindered electrophile, the reaction rate may be significantly reduced.

Regioselectivity, the preference for reaction at one position over another, is a key consideration. For instance, in the aminolysis of 2,4-dinitrophenyl X-substituted benzenesulfonates, the regioselectivity between S-O and C-O bond fission was found to be governed by the electronic nature of the substituent on the benzenesulfonate (B1194179) ring as well as the basicity of the attacking amine. nih.gov While this study does not directly involve this compound, it highlights the principles of how substituents can control reaction pathways.

In reactions involving the activation of C-H bonds, the presence and position of substituents can direct the reaction to a specific site. For example, in the synthesis of complex phenethylamine (B48288) derivatives via aziridine (B145994) opening, the nature of the N-substituent dramatically alters the reactivity and selectivity of the ring-opening. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Reaction Outcomes in Related Phenethylamine Systems This table illustrates how substituents can direct the course of reactions in molecules structurally related to this compound.

Reaction TypeSubstrate TypeSubstituent (on Phenyl Ring)Observed EffectReference
Pd-catalyzed C-H Olefinationβ-alkyl phenylethylaminep-FluoroAlkenylated product with 88% ee mdpi.com
Pd-catalyzed C-H Olefinationβ-alkyl phenylethylaminem-FluoroAlkenylated product with 90% ee mdpi.com
Pd-catalyzed C-H Olefinationβ-alkyl phenylethylamineo-FluoroAlkenylated product with 94% ee mdpi.com
Aziridine Ring OpeningN-substituted 2-aryl aziridine4-MorpholineGood yield (58%) of the corresponding phenethylamine nih.gov
Aziridine Ring OpeningN-substituted 2-aryl aziridineo-MethoxyGood yield (66%) of the corresponding phenethylamine nih.gov
Aziridine Ring OpeningN-substituted 2-aryl aziridineTrifluoromethyl (electron-withdrawing)No phenonium ion formation observed nih.gov

Elucidation of Reaction Mechanisms via Kinetic and Thermodynamic Analyses

Kinetic and thermodynamic studies are essential for a deep understanding of reaction mechanisms, providing insights into transition states, reaction rates, and the feasibility of reaction pathways.

Kinetic Analysis:

Kinetic studies measure reaction rates and how they are affected by factors such as concentration, temperature, and catalysts. For reactions involving this compound, a kinetic analysis would reveal the order of the reaction with respect to the amine and other reactants, providing clues about the molecularity of the rate-determining step.

For example, in the dynamic kinetic resolution of (±)-1-phenylethylamine, a related primary amine, kinetic studies showed that the reaction rate was significantly influenced by the concentration of the acyl donor and the catalyst loading. d-nb.info A similar approach for reactions of this compound would involve monitoring the disappearance of reactants or the appearance of products over time under various conditions. Isotope labeling studies, such as using deuterium-labeled substrates, can also provide valuable information about bond-breaking and bond-forming steps in the transition state. cdnsciencepub.com

Thermodynamic Analysis:

Thermodynamic analysis provides information about the energy changes that occur during a reaction, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters determine the position of equilibrium and the spontaneity of a reaction.

For amine reactions, thermodynamic data can be used to evaluate their abilities as reductants or acceptors in hydrogenation reactions. acs.orgnih.gov The heat of formation and entropy of formation for alkylammonium salts, which can be formed from the reaction of amines with acids, are important thermodynamic parameters. copernicus.org While specific thermodynamic data for this compound reactions are not available in the provided search results, general principles can be applied. For instance, the formation of a salt from this compound and an acid would be an exothermic process, driven by the formation of a stable ionic bond.

Table 3: Representative Kinetic and Thermodynamic Data for Amine Reactions This table provides examples of the types of data obtained from kinetic and thermodynamic studies of amine reactivity.

Reaction/ProcessAmine TypeParameterValueSignificanceReference
Hydride ReductionGeneral AminesΔGHR(XH₂)64.9–78.7 kcal/molIndicates thermodynamically medium-strong hydride reductants. nih.gov
Elimination Reaction1-phenylethylammonium ions(kH/kD)E4.67 - 5.85Primary hydrogen-deuterium kinetic isotope effect, indicates the degree of C-H bond breaking in the transition state. cdnsciencepub.com
Dissociation of Protonated TriethylamineTertiary AminepKa at 293 K10.64Equilibrium constant for the dissociation of the conjugate acid. acs.org
Dynamic Kinetic Resolution of (±)-1-phenylethylaminePrimary AmineReaction RateDecreased with lower acyl donor concentrationDemonstrates the influence of reactant concentration on reaction kinetics. d-nb.info

Advanced Spectroscopic and Structural Characterization in Research of Butyl 2 Phenylethyl Amine Analogues

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. researchgate.netmun.ca This powerful technique provides unequivocal proof of a molecule's connectivity, conformation (the spatial arrangement of atoms), and configuration (the three-dimensional orientation of atoms around a stereocenter) in the solid state. researchgate.net For analogues of Butyl(2-phenylethyl)amine, obtaining a single crystal of suitable quality allows researchers to measure exact bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's atomic arrangement. mdpi.commdpi.com

The process involves irradiating a single crystal with a monochromatic X-ray beam. The resulting diffraction pattern, produced by the constructive interference of scattered X-rays from the electron clouds of the atoms within the crystal lattice, is collected and analyzed. researchgate.netmun.ca Mathematical refinement of this data generates an electron density map, from which the positions of individual atoms can be resolved. mdpi.com This technique is particularly crucial for new substances where reference standards may not exist, as it provides a complete and assured structural identification. researchgate.net

In research involving phenylethylamine derivatives, SC-XRD has been used to confirm the structures of complex molecules. For instance, in the study of dihydroquinazolinones derived from (S)-phenylethylamine, X-ray crystallography provided the definitive stereochemical assignment. mdpi.com The absolute configuration of chiral molecules can also be determined, often by comparing experimental and theoretical data, as demonstrated in studies of complex metal-organic compounds. rsc.org

Table 1: Example Crystallographic Data for a (S)-Phenylethylamine Derivative This table presents representative data for a related analogue to illustrate the type of information obtained from SC-XRD analysis.

ParameterValue
Compound2,3-Dihydro-3-[(S)-1-phenethyl]-4(1H)-quinazolinone (8) mdpi.com
Chemical FormulaC₁₆H₁₆N₂O mdpi.com
Crystal SystemOrthorhombic mdpi.com
Space GroupP2₁2₁2₁ mdpi.com
a (Å)8.65 mdpi.com
b (Å)12.34 mdpi.com
c (Å)13.01 mdpi.com
α, β, γ (°)90, 90, 90 mdpi.com
Volume (ų)1389.2 mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used tools for elucidating the structure of organic molecules in solution. leibniz-fmp.demdpi.com For this compound analogues, one-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the molecular framework. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling, while ¹³C NMR provides information on the carbon skeleton. researchgate.netbeilstein-journals.org

Advanced two-dimensional (2D) NMR experiments are essential for establishing the complete stereochemistry of complex analogues. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to map out the intricate network of proton-proton and proton-carbon connectivities through chemical bonds. For determining the relative configuration of stereocenters, Nuclear Overhauser Effect (NOE) experiments are invaluable, as they measure through-space interactions between protons that are close to each other, irrespective of bonding.

Furthermore, specialized NMR techniques are employed for challenging stereochemical assignments. The use of chiral derivatizing agents or chiral solvating agents can resolve the signals of enantiomers in an NMR spectrum, allowing for the determination of enantiomeric purity. mdpi.comresearchgate.net More advanced methods, such as the measurement of Residual Dipolar Couplings (RDCs) in weakly aligned media, provide long-range structural constraints that can be used to determine the relative configuration of molecules that are difficult to analyze by other means. leibniz-fmp.de

Table 2: Representative ¹H and ¹³C NMR Data for a Phenylethylamine Analogue This table includes example chemical shift data to illustrate the characterization of phenylethylamine derivatives by NMR.

CompoundNucleusChemical Shift (δ, ppm) and Multiplicity
2,3-Dihydro-3-[(S)-1-phenethyl]-4(1H)-quinazolinone (8) mdpi.com¹H NMR1.57 (d, 3H), 4.17 (dd, 1H), 4.22 (s, 1H), 4.46 (dd, 1H), 6.10 (q, 1H), 6.63 (d, 1H), 6.88 (ddd, 1H), 7.24–7.41 (m, 6H), 7.99 (dd, 1H)
¹³C NMR16.3, 49.8, 55.0, 115.0, 118.1, 119.9, 127.3, 127.6, 128.7, 129.2, 133.2, 140.2, 147.6, 163.4
N-(4-Nosyl)-N-(2-(p-tolyl)propyl)cinnamamide (Analogue) mdpi.com¹H NMR7.93 (d, 1H), 7.73 (d, 1H), 7.63 (s, 4H), 7.56 (t, 1H), 7.47–7.37 (m, 3H), 7.20 (dd, 2H), 7.04 (d, 1H), 5.47 (t, 1H), 3.77 (t, 1H), 3.29 (dt, 1H), 2.97 (m, 3H), 2.31–2.15 (m, 2H)
¹³C NMR147.9, 145.0, 141.5, 140.8, 133.6, 133.3, 132.7, 131.2, 128.8, 128.3, 128.1, 126.9, 125.9, 125.5, 124.9, 123.2, 47.0, 44.5, 30.8, 28.5

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound analogues and for identifying and characterizing impurities. mdpi.comsterlingpharmasolutions.com Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 parts per million), which allows for the unambiguous determination of a molecule's elemental formula from its exact mass. uvic.ca This is a powerful tool for confirming the identity of a synthesized target compound. mdpi.com

When coupled with a separation technique like liquid chromatography (LC-HRMS), it becomes an indispensable method for impurity profiling. waters.com Impurities, which may include starting materials, by-products from the synthetic route, or degradation products, can be separated chromatographically and then analyzed by HRMS. mdpi.com

Tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide further structural information. In an MS/MS experiment, a specific ion (the precursor ion, often the molecular ion of an impurity) is selected, fragmented, and the masses of the resulting fragment ions are analyzed. researchgate.net By comparing the fragmentation pattern of an unknown impurity to that of the main compound, the structure of the impurity can often be elucidated. mdpi.commsu.edu This is particularly useful for identifying structurally related impurities where, for example, a functional group has been modified or is missing. mdpi.com This detailed analysis is essential for ensuring the purity and quality of chemical compounds used in research.

Table 3: Hypothetical Impurity Profile Data for a this compound Analogue via LC-HRMS This table illustrates the type of data generated during impurity profiling, based on established methodologies. mdpi.compensoft.net

Retention Time (min)Measured m/z [M+H]⁺Calculated MassMass Error (ppm)Proposed FormulaPossible Identity
5.2178.1591178.15900.6C₁₂H₁₉NThis compound (API)
3.8122.0965122.09640.8C₈H₁₁N2-Phenylethylamine (Starting Material)
4.5164.1434164.14340.0C₁₁H₁₇NPropyl(2-phenylethyl)amine (Analogue)
6.1194.1540194.1541-0.5C₁₂H₁₉NOHydroxylated Impurity

Investigation of Biological Interactions and Molecular Mechanisms of Phenylethylamine Derivatives

Enzyme Inhibition Studies and Mechanistic Insights into Phenylethylamine Derivatives

The interaction of phenylethylamine derivatives, including Butyl(2-phenylethyl)amine, with various enzymes is a significant area of research. These studies provide crucial understanding of the structure-activity relationships and the molecular mechanisms that govern their inhibitory potential.

Myeloperoxidase (MPO) Inhibition and Structure-Activity Relationships

Myeloperoxidase (MPO) is a heme-containing enzyme primarily found in neutrophils, a type of white blood cell. abcam.com It plays a critical role in the innate immune system by catalyzing the production of hypochlorous acid and other reactive oxygen species to combat pathogens. abcam.com However, dysregulated MPO activity is implicated in various inflammatory diseases, making it a therapeutic target. abcam.comnih.gov

Research into MPO inhibitors has revealed important structure-activity relationships (SAR). For instance, the substitution of aliphatic side chains with benzylic groups in some inhibitor scaffolds led to improved potency. acs.org Further exploration showed that incorporating a strongly basic secondary amine in an ortho phenyl side chain was well-tolerated and enhanced selectivity for MPO over the related thyroid peroxidase (TPO). acs.org The introduction of a primary amine with an additional benzylic phenyl group significantly improved both potency and selectivity. acs.org Conversely, acylation of the amine group resulted in a major loss of potency and selectivity. acs.org These findings highlight the critical role of the amine's nature and its position on the phenyl ring for effective MPO inhibition. acs.org Both reversible and irreversible inhibitors of MPO have been identified, with some showing high potency. nih.gov

Table 1: MPO Inhibition Data for Select Compounds

CompoundMPO IC50 (nM)TPO IC50 (nM)Selectivity (TPO/MPO)
AZD48311.5>700>450

Aldose Reductase (ALR2) Binding and Inhibition Modalities

Aldose reductase (ALR2) is an enzyme of the aldo-keto reductase superfamily that catalyzes the reduction of glucose to sorbitol in the polyol pathway. nih.govresearchgate.net Under hyperglycemic conditions, the increased activity of this pathway is linked to the development of diabetic complications. Therefore, inhibiting ALR2 is a key therapeutic strategy. nih.govmdpi.com

The binding pocket of ALR2 has been extensively studied to design potent and selective inhibitors. The selectivity for ALR2 over the closely related aldehyde reductase (ALR1) is a critical factor. nih.gov Studies involving site-directed mutagenesis have shown that specific amino acid residues within the binding pocket are crucial for determining inhibitor selectivity. nih.gov Induced-fit adaptations within the binding site are essential for accommodating ligands and discriminating between ALR1 and ALR2. nih.gov Kinetic studies have revealed that some inhibitors exhibit complex inhibition patterns, suggesting interactions with multiple sites on the enzyme. science.gov The binding of inhibitors is often a complex interplay of various factors, including dynamic properties of the protein and solvation/desolvation effects upon ligand binding. nih.gov

Carbonic Anhydrase (CA) Interaction and Inhibition Kinetics

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. tandfonline.comnih.govmdpi.commdpi.com They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis. tandfonline.commdpi.com There are several known isoforms of CA, and their inhibition has various therapeutic applications. tandfonline.comnih.gov

The inhibition of CAs by various compounds, including those with a phenylethylamine scaffold, has been extensively investigated. mdpi.com Classical CA inhibitors, such as sulfonamides, typically bind to the zinc ion in the enzyme's active site. nih.govacs.org The structure-activity relationship for CA inhibitors is well-defined. For instance, in a series of 4-sulfamoylphenyl-ω-aminoalkyl ethers, the length of the alkyl linker and the nature of the terminal group significantly influenced the inhibitory potency and isoform selectivity against different human CAs (hCAs). acs.org X-ray crystallography has provided detailed insights into how these inhibitors interact with the active site residues, showing that hydrophobic tails of inhibitors often interact with the hydrophobic half of the active site. acs.org Kinetic studies have helped in determining the inhibition constants (Kᵢ) and understanding the mechanism of inhibition. researchgate.nettandfonline.commdpi.com

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Interactions

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in cholinergic neurotransmission by breaking down the neurotransmitter acetylcholine. mdpi.comnih.govtandfonline.com While AChE is more specific for acetylcholine, BChE can hydrolyze a broader range of substrates. mdpi.com Inhibition of these enzymes is a primary strategy for treating the symptoms of neurodegenerative diseases like Alzheimer's disease. nih.govtandfonline.com

Although they share significant sequence homology, the active sites of AChE and BChE have key differences. mdpi.comtandfonline.com The active site gorge of BChE is larger due to the substitution of some aromatic residues found in AChE with smaller aliphatic ones, allowing it to accommodate bulkier ligands. mdpi.com This structural difference is the basis for designing selective inhibitors for either enzyme. tandfonline.com Research on various derivatives has shown that it is possible to achieve high selectivity for BChE over AChE. tandfonline.comresearchgate.net For example, some N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane have shown promising inhibitory activity against both cholinesterases. researchgate.net

Mcl-1 Enzyme Binding and Inhibition

Myeloid cell leukemia 1 (Mcl-1) is a member of the Bcl-2 family of anti-apoptotic proteins. nih.govnih.gov It plays a crucial role in cell survival by binding to and neutralizing pro-apoptotic proteins like Bak and Noxa. nih.gov Overexpression of Mcl-1 is associated with the progression and drug resistance of various cancers, making it an attractive therapeutic target. nih.govnih.gov

Developing small-molecule inhibitors that can disrupt the protein-protein interaction between Mcl-1 and its binding partners is a significant challenge due to the typically wide and shallow binding grooves on proteins. nih.gov However, several potent and selective Mcl-1 inhibitors have been developed. nih.gov Structural studies have revealed how these inhibitors bind to the BH3 peptide-binding pocket of Mcl-1, often inserting deeper into the hydrophobic core than the natural binding partners. nih.gov The binding affinity of these inhibitors can vary significantly depending on the measurement technique used, highlighting the complexities in quantifying these interactions. biorxiv.org The inhibition of Mcl-1 can lead to the downregulation of other anti-apoptotic proteins and has shown synergistic effects when combined with other anti-cancer agents. mdpi.com

Monoamine Oxidase (MAO) Substrate Specificity and Inhibition Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of various biogenic and dietary amines, including neurotransmitters like dopamine (B1211576) and serotonin (B10506), as well as trace amines like 2-phenylethylamine. mdpi.comfrontiersin.org These two isoforms share significant homogeneity but differ in their substrate preferences and inhibitor sensitivities. frontiersin.orgcriver.com Inhibition of MAOs is a therapeutic strategy for depression and neurodegenerative diseases. frontiersin.orgcriver.com

MAO-A has a higher affinity for serotonin, while MAO-B more effectively metabolizes phenylethylamine and benzylamine. frontiersin.org However, there is some overlap in their substrate specificity. criver.com The catalytic process involves the reduction of the FAD cofactor and the oxidation of the amine substrate. frontiersin.org Inhibitors of MAO can be either reversible or irreversible. frontiersin.org Irreversible inhibitors often form a covalent bond with the enzyme or its FAD cofactor. mdpi.com The kinetic mechanisms of MAO have been studied in detail, but some aspects, such as how oxygen accesses the reduced flavin for reoxidation, are still under investigation. mdpi.com The membrane environment can also influence the kinetic parameters of the enzyme. mdpi.com

Table 2: Substrate and Inhibitor Specificity of MAO Isoforms

IsoformPreferred SubstratesSelective Inhibitors (Examples)
MAO-ASerotonin, Norepinephrine (B1679862)Clorgyline, Moclobemide
MAO-BPhenylethylamine, BenzylamineSelegiline, Rasagiline

Dopamine Beta-Hydroxylase (DBH) Ligand Discovery

Dopamine Beta-Hydroxylase (DBH) is a critical enzyme in catecholamine biosynthesis, responsible for the conversion of dopamine into norepinephrine. uni-duesseldorf.deplos.org As such, it represents a significant target for therapeutic intervention, particularly in conditions like cocaine addiction and alcohol dependence. plos.orgnih.gov The inhibition of DBH leads to a decrease in norepinephrine levels and a corresponding increase in dopamine levels in the brain. nih.govrndsystems.com

The development of DBH inhibitors has explored various molecular scaffolds. While potent and selective inhibitors like nepicastat (B1663631) (IC₅₀ = 9 nM) have been identified, the direct investigation of this compound as a DBH ligand is not extensively documented in current literature. nih.govrndsystems.com Research into the anti-alcoholism drug disulfiram, which also inhibits DBH, has spurred the search for more selective compounds to avoid off-target effects. plos.org The efficacy of DBH inhibitors is sometimes linked to correcting a "hypodopaminergia" state observed in substance dependence. nih.gov Although the phenylethylamine structure is foundational to the endogenous DBH substrate (dopamine), specific data on the affinity or inhibitory activity of the N-butyl derivative, this compound, remains to be fully elucidated.

Receptor Binding and Modulation Studies

Adrenoceptor (Alpha and Beta Subtypes) Ligand Development

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors that are targets for endogenous catecholamines like norepinephrine and epinephrine. mdpi.com These receptors are divided into α (α₁, α₂) and β (β₁, β₂, β₃) subtypes, which are implicated in a wide array of physiological functions, including cardiovascular and pulmonary regulation. mdpi.comdntb.gov.ua The 2-phenethylamine scaffold is a cornerstone in the development of ligands for these receptors due to its structural similarity to these natural ligands. mdpi.comnih.gov

The development of β₂-adrenoceptor agonists, for instance, has been crucial for treating asthma and COPD. wikipedia.org The structure-activity relationship for these agonists is well-defined, where modifications to the amine substituent and the phenyl ring dictate selectivity and potency. wikipedia.org For example, adding a bulky N-tert-butyl group enhances β₂ selectivity. academie-sciences.fr While the 2-phenethylamine motif is present in a vast number of adrenoceptor ligands, specific binding affinities and functional data for this compound at either alpha or beta adrenoceptor subtypes are not detailed in available studies. A 2024 in vitro study that characterized various phenethylamine (B48288) analogues for their ability to activate human adrenoceptors (α₁, α₂, β₁, and β₂) did not include this compound in its tested selection. nih.gov

Dopamine Receptor Interactions and Signaling Pathways

Dopamine receptors are fundamental to numerous central nervous system functions, including cognition, emotion, and motor control. physiology.org They are categorized into two main families: D1-like (D₁, D₅) and D2-like (D₂, D₃, D₄). physiology.orgnih.gov D1-like receptors typically couple to Gαs proteins to activate adenylyl cyclase and increase cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase. nih.govnih.gov

The 2-phenethylamine structure serves as a template for many dopamine receptor ligands. mdpi.com The nature of the substituents on the amine nitrogen can drastically alter activity; for instance, N,N-di-n-propyldopamine is a potent dopamine agonist, whereas the N,N-di-n-butyldopamine analogue is reportedly inert. annualreviews.org This highlights the sensitivity of the dopamine receptor to the size and conformation of the N-alkyl groups. annualreviews.org

Dopamine receptor signaling is complex, extending beyond cAMP modulation to include interactions with ion channels and β-arrestin pathways. nih.govfrontiersin.org D1-like receptors can modulate calcium signaling, while D2-like receptors can regulate potassium and calcium channels. nih.gov Despite the foundational role of the phenylethylamine skeleton, specific research detailing the binding profile, affinity (Kᵢ), or functional effects (agonist/antagonist activity) of this compound at any dopamine receptor subtype is not presently available.

Serotonin Receptor (e.g., 5-HT₂, 5-HT₆) Antagonism and Binding Profiles

Serotonin (5-HT) receptors are a diverse family of receptors implicated in a wide range of psychiatric and physiological conditions. mdpi.com The 5-HT₂ receptor family (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C) and the 5-HT₆ receptor are prominent targets in medicinal chemistry. mdpi.commdpi.com The 5-HT₂ₐ receptor, a Gq/G11-coupled receptor, is a primary target for psychedelic drugs and atypical antipsychotics. google.comwikipedia.org Phenethylamines are a well-established class of ligands for 5-HT₂ receptors. uchile.cl

Research into N-substituted phenethylamines has shown that the nature of the substituent is critical for affinity. For example, N-benzyl phenethylamines can exhibit up to a 300-fold increase in affinity for the 5-HT₂ₐ receptor compared to their simpler N-alkyl counterparts. nih.gov It has been traditionally assumed that converting the primary amine of a phenethylamine to a secondary amine leads to a significant loss in 5-HT₂ₐ activity. mdpi.com However, other studies have explored various N-benzylated phenethylamines, showing a complex relationship between substitution and functional potency. nih.gov

The 5-HT₆ receptor is almost exclusively expressed in the brain and is a target for improving cognitive function, as its antagonists have been shown to increase cholinergic and glutamatergic neurotransmission. wikipedia.orgnih.gov While many 5-HT₆ receptor ligands have been developed, there is no specific data in the literature describing the binding affinity or functional antagonism of this compound at 5-HT₂ or 5-HT₆ receptors. mdpi.com

The table below presents binding affinities for a series of N-benzylated phenethylamine analogues at the human 5-HT₂ₐ receptor to illustrate structure-activity relationships, though this compound itself was not tested.

Table 1: Binding Affinities (Kᵢ, nM) of Selected N-Benzylated Phenethylamine Analogues at the Human 5-HT₂ₐ Receptor. Data from nih.gov.
CompoundSubstituent on N-Benzyl Group5-HT₂ₐ Kᵢ (nM)
25I-NBOMe2-Methoxy0.045
25I-NBMD2,3-Methylenedioxy0.29
25I-NBOH2-Hydroxy0.99
2C-I (unsubstituted amine)N/A69

Sigma-1 (σ₁) Receptor Affinity and Ligand Design

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum, which modulates a variety of cellular functions including calcium signaling and neurotransmitter release. nih.gov It is a target for neuropsychiatric disorders, and ligands are designed to interact with its specific pharmacophore. nih.gov The phenylethylamine scaffold has been incorporated into some sigma-1 receptor ligands. acs.org

Structure-activity relationship studies have provided insights into the requirements for high affinity. For one class of compounds, a phenylpentyl moiety was found to be more critical for high sigma receptor affinity than a phenylethyl moiety. mdpi.com However, other research has successfully developed high-affinity sigma-1 ligands that contain a phenylethylamine group, such as an (S)-enantiomer of a compound featuring a phenylethylamine and an isoquinoline (B145761) unit, which displayed a Kᵢ of 11 nM for the σ₁ receptor. acs.org This indicates that the phenylethylamine structure can be a viable component in potent sigma-1 ligands, provided other structural features are optimal. Currently, there is no published data on the specific binding affinity of this compound for the sigma-1 receptor.

Trace Amine-Associated Receptor 1 (TAAR1) Activation and Functional Consequences

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that is activated by endogenous trace amines, including β-phenylethylamine (β-PEA), the parent compound of this compound. frontiersin.orgacs.org TAAR1 is expressed in monoaminergic brain regions and is involved in modulating dopamine and serotonin neurotransmission. frontiersin.orgnih.gov Activation of TAAR1 is being explored as a therapeutic strategy for various CNS disorders. mdpi.com

In vitro pharmacological studies have confirmed that β-PEA activates human TAAR1. nih.gov A 2024 study reported that phenethylamine activated human TAAR1 with an EC₅₀ value of 8.8 µM and an Eₘₐₓ of 97%. nih.gov The functional consequence of TAAR1 activation includes the stimulation of cAMP production and the potential to influence the activity of monoamine transporters. nih.gov For instance, TAAR1 activation can inhibit dopamine uptake and promote its efflux. nih.gov

The effect of N-alkylation on TAAR1 activity has been noted in related compounds. For amphetamine derivatives, N-ethylation was found to significantly lower potency at rat TAAR1 compared to N-methyl or unsubstituted analogues. frontiersin.org This suggests that larger alkyl groups, such as the butyl group in this compound, might also modulate (and potentially reduce) agonist activity at TAAR1 compared to the parent compound, β-PEA. However, direct experimental data on the potency and efficacy of this compound at TAAR1 is needed for confirmation.

The table below shows the functional activity of phenethylamine and other analogues at the human TAAR1 receptor.

Table 2: In Vitro Activation of Human TAAR1 by Phenethylamine and Selected Analogues. Data from nih.gov.
CompoundEC₅₀ (µM)Eₘₐₓ (%)
Phenethylamine8.897
Hordenine1.2103
N-Methylphenethylamine2.197
Tyramine0.999

Adenosine (B11128) Receptor Ligand Design and Photoaffinity Labeling

The 2-phenylethylamine scaffold is a crucial component in the design of ligands for adenosine receptors (ARs), a family of G-protein-coupled receptors (GPCRs) with four subtypes (A₁, A₂A, A₂B, and A₃). mdpi.com These receptors are involved in various physiological processes, including vasodilation and neurotransmission. mdpi.com The 2-(2-phenylethyl)amino modification has been shown to enhance affinity, particularly at the A₂A adenosine receptor. nih.gov This structural motif is present in the potent and selective A₂AAR agonist CGS 21680, which has been instrumental in characterizing receptor pharmacology. mdpi.comnih.gov

The versatility of the 2-phenylethylamine moiety has been leveraged in the development of tools for studying receptor function. Researchers have synthesized photoreactive derivatives of ligands like CGS 21680 by incorporating photophores such as benzophenone (B1666685) or phenylazide. mdpi.comresearchgate.net This technique, known as photoaffinity labeling (PAL), allows for the covalent attachment of the ligand to its receptor upon photoirradiation. enamine.netnih.gov Such labeling is invaluable for identifying ligand binding sites, elucidating receptor structure, and analyzing functional receptor-ligand interactions through competitive binding assays. mdpi.comresearchgate.net While specific studies focusing solely on this compound as an adenosine receptor ligand are not prominent, the extensive research on related 2-phenylethylamine derivatives underscores the significance of this chemical structure in adenosine receptor pharmacology and chemical biology investigations. mdpi.comacs.org

Peroxisome Proliferator-Activated Receptors (PPAR) Ligand Interactions

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor family and play key roles in regulating lipid and glucose metabolism. smw.ch The three subtypes, PPAR-α, PPAR-δ, and PPAR-γ, are targets for drugs treating metabolic disorders like type 2 diabetes. smw.ch The phenethylamine scaffold has been explored in the context of various therapeutic targets, including PPARs. mdpi.com However, specific research detailing the direct interaction or binding affinity of this compound with any of the PPAR subtypes is not extensively documented in the scientific literature. While the broader class of phenethylamines is of medicinal chemistry interest, dedicated studies on the PPAR ligand interactions of this specific N-butyl derivative are required to ascertain its activity at these receptors. mdpi.comsmw.ch

Mechanistic Studies on Neurotransmitter System Modulation

Phenylethylamine and its derivatives are recognized for their ability to modulate monoaminergic neurotransmitter systems, which include dopamine, norepinephrine, and serotonin. nih.govnih.gov These systems are fundamental to the regulation of mood, movement, and attention.

Influence on Catecholaminergic Systems

The catecholaminergic systems, which utilize dopamine and norepinephrine as neurotransmitters, are significantly influenced by phenethylamine-class compounds. physiology.orgtandfonline.com The parent compound, phenylethylamine, is an endogenous trace amine that can act as a neuromodulator or neurotransmitter in the central nervous system. nih.gov Derivatives of phenethylamine can regulate monoamine neurotransmission through several mechanisms, including stimulating release and inhibiting reuptake from the synapse. nih.govbiomolther.org The structural features of these derivatives, such as substitutions on the amine or the phenyl ring, determine their specific interactions with components of the catecholaminergic system, like transporters and receptors. biomolther.org

Mechanisms of Neurotransmitter Release and Reuptake Inhibition

A primary mechanism by which phenylethylamine derivatives exert their effects is through interaction with monoamine transporters. nih.gov The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. biomolther.org Inhibition of these transporters leads to an increased concentration and prolonged presence of neurotransmitters in the synapse.

A study investigating the structure-activity relationship (SAR) of 29 β-phenethylamine derivatives on dopamine reuptake inhibition provided insights into the effects of N-alkylation. biomolther.org The inhibitory activity of these compounds on dopamine reuptake was evaluated, with the results indicating that modifications to the structure significantly impact efficacy. For the series of arylalkylamines studied, the nature of the N-substituent was a key determinant of activity.

Compound StructureR1 SubstituentR2 Substituent% Inhibition of DA Reuptake (at 1 µM)
Arylethylamine-H-butyl22.8 ± 3.4
Arylethylamine-H-propyl22.6 ± 2.6
Arylethylamine-H-H20.3 ± 4.2
Arylethylamine-methyl-H18.0 ± 2.6

Data derived from a study on various arylethylamine derivatives, showing the effect of different alkyl substitutions on dopamine (DA) reuptake inhibition. biomolther.org

The data suggests that N-alkylation with groups like propyl and butyl results in modest inhibitory activity at the dopamine transporter. biomolther.org The mechanism involves competitive binding to the transporter protein, preventing the re-clearance of dopamine from the synapse. nih.govcreative-diagnostics.com

Metabolic Fate and Biotransformation Pathways (In Vitro and Enzymatic)

The biotransformation of xenobiotics, including phenylethylamine derivatives, is a critical process that determines their duration of action and elimination from the body. This metabolism primarily occurs via enzymatic reactions in the liver. researchgate.net

Enzymatic Degradation and Metabolite Identification

The metabolic fate of this compound is predicted to follow established pathways for N-alkylated amines and the core phenethylamine structure. The parent compound, phenethylamine, is primarily metabolized by monoamine oxidases (MAO-A and MAO-B), which catalyze its oxidative deamination to phenylacetaldehyde (B1677652). wikipedia.org This intermediate is then further oxidized by aldehyde dehydrogenase to form β-phenylacetic acid, the main urinary metabolite. wikipedia.org

For N-alkylated amines like this compound, N-dealkylation is a common metabolic route catalyzed by cytochrome P450 (CYP450) enzymes. ku.edu This process would yield phenylethylamine and butyraldehyde. The resulting phenylethylamine would then be subject to degradation by MAO as described above. Another potential pathway is direct oxidation of the butyl group or the aromatic ring.

In vitro studies using liver microsomal preparations are typically employed to identify metabolites. While specific metabolic studies for this compound are not widely available, the predicted primary metabolites based on known enzymatic pathways for similar compounds would include:

Precursor CompoundPredicted MetaboliteMetabolic PathwayKey Enzymes
This compoundPhenylethylamineN-DealkylationCytochrome P450
This compoundButyraldehydeN-DealkylationCytochrome P450
PhenylethylaminePhenylacetaldehydeOxidative DeaminationMonoamine Oxidase (MAO)
Phenylacetaldehydeβ-Phenylacetic acidOxidationAldehyde Dehydrogenase

This table outlines the plausible metabolic degradation pathway for this compound based on the known metabolism of related N-alkylated phenethylamines. wikipedia.orgku.edu

Detoxification Mechanisms Involving Conjugation Pathways

Information specifically detailing the detoxification of this compound through conjugation pathways is not extensively covered in the available scientific literature. However, the metabolism of its parent compound, phenethylamine (PEA), provides some context. PEA is known to be metabolized in humans through several pathways, primarily involving oxidative deamination by monoamine oxidase B (MAO-B) to form phenylacetic acid. wikipedia.orghmdb.ca Other enzymes involved in PEA metabolism include phenylethanolamine N-methyltransferase (PNMT), which N-methylates PEA, and aralkylamine N-acetyltransferase (AANAT), which could represent a conjugation pathway via acetylation. wikipedia.org

In the context of related compounds, the metabolism of 3-n-butylphthalide, a drug used for cerebral ischemia, involves extensive hydroxylation on the n-butyl side chain, followed by oxidation and conjugation, primarily with glucuronic acid. nih.gov While this compound is structurally different from this compound, it demonstrates that an n-butyl group can be a target for metabolic modification, including conjugation, in vivo.

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

The structure-activity relationship (SAR) for this compound is understood by examining the general principles of the phenylethylamine scaffold and the influence of substitutions on the amine group. The core β-phenylethylamine structure is the basis for many sympathomimetic agents, and its activity is modulated by various structural modifications. slideshare.net

General Principles of Phenylethylamine SAR:

Amino Group: Primary and secondary amines generally exhibit good sympathomimetic activity. This compound is a secondary amine. slideshare.net

Substitution on Nitrogen: The nature of the alkyl substituent on the nitrogen atom significantly affects the compound's potency and selectivity for adrenergic receptors. For instance, increasing the size of the N-alkyl group can alter the affinity for different receptor subtypes. slideshare.net Substitution with a bulky N-tert-butyl group is known to enhance β2 adrenergic receptor selectivity. slideshare.net

Influence of N-Butyl Substitution:

While specific SAR studies targeting this compound are limited, research on related N-alkylated compounds provides insights into how the N-butyl group might influence biological activity.

5-HT2A Receptor Affinity: Studies on phenethylamine derivatives targeting the 5-hydroxytryptamine type 2A (5-HT2A) receptor indicate that N-alkylation can be detrimental to activity. For example, N-methylation of certain 2,5-dimethoxyphenethylamines leads to a decrease in affinity for the 5-HT2A receptor. acs.org This suggests that the presence of an N-butyl group might similarly reduce potency at this specific receptor.

Hallucinogenic Activity: In studies of N-alkyl-nor-LSD derivatives, a compound class related to phenethylamines in its pharmacophore, activity was found to decrease with increasing alkyl chain length. N-alkyl groups longer than n-propyl, such as n-butyl, resulted in compounds with greatly reduced hallucinogenic activity. nih.govcapes.gov.br

The table below summarizes the general SAR principles for phenylethylamines and the inferred impact of an N-butyl substitution.

Structural FeatureModificationGeneral Effect on ActivityInferred Relevance to this compound
Amine Group Secondary AmineGenerally maintains sympathomimetic activity. slideshare.netThe secondary amine structure is consistent with an active compound.
N-Substitution Small alkyl groups (e.g., methyl)Modulates receptor selectivity. slideshare.netThe butyl group is expected to influence receptor selectivity.
N-Substitution Bulky alkyl groups (e.g., tert-butyl)Can enhance selectivity for specific receptors (e.g., β2-adrenergic). slideshare.netThe size and structure (n-butyl, isobutyl, etc.) of the butyl group would be critical for determining receptor affinity and selectivity.
N-Substitution Alkyl groups longer than propylIn some psychoactive compounds (LSD-derivatives), this leads to a great reduction in activity. nih.govcapes.gov.brSuggests that N-butyl substitution may decrease potency at certain CNS receptors.

Analytical Methodologies and Tools for Academic Research on Butyl 2 Phenylethyl Amine

Advanced Chromatographic and Spectrometric Techniques for Quantitative Analysis in Research Settings

The precise and sensitive quantification of Butyl(2-phenylethyl)amine and related phenylethylamine derivatives in complex biological and environmental matrices is crucial for academic research. To achieve this, advanced analytical techniques such as liquid and gas chromatography coupled with mass spectrometry are indispensable. These methods offer high selectivity and low detection limits, enabling researchers to study the compound's metabolic fate, pharmacokinetics, and presence in various samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the analysis of phenylethylamines due to its superior sensitivity and specificity. researchgate.netmdpi.com This technique allows for the simultaneous screening and quantification of a wide range of compounds in a single analytical run. researchgate.netnih.gov For instance, a study detailed an LC-MS/MS method for screening 74 phenylethylamines in urine, achieving a limit of detection (LOD) of 0.5 ng/mL and a lower limit of quantification (LLOQ) of 1.0 ng/mL. researchgate.netnih.gov The use of multiple reaction monitoring (MRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. researchgate.net

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), provides an additional layer of confidence in compound identification through highly accurate mass measurements. thermofisher.comebi.ac.uk This is particularly valuable when analyzing complex samples where isobaric interferences (compounds with the same nominal mass) may be present. LC-HRMS methods have been successfully developed for the analysis of various amines, including phenylethylamine derivatives, in diverse matrices such as food and water. thermofisher.compjoes.com The high resolving power of instruments like the Orbitrap allows for mass accuracy of less than 5 ppm, which is crucial for the unambiguous identification of target compounds. nih.govmdpi.com

A typical LC-MS/MS or LC-HRMS workflow for this compound analysis would involve:

Sample Preparation: A "dilute-and-shoot" approach is often sufficient for urine samples, where the sample is simply diluted before injection. researchgate.net For more complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences. mdpi.comunipd.it

Chromatographic Separation: A reversed-phase column, such as a C18 or Phenyl-Hexyl column, is commonly used to separate this compound from other compounds in the sample. researchgate.netthermofisher.comunipd.it Gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typical. researchgate.netnih.gov

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI) in positive mode, and then detected by the mass spectrometer. unipd.itmaps.org

Table 1: Example LC-MS/MS and LC-HRMS Method Parameters for Phenylethylamine Analysis

ParameterLC-MS/MSLC-HRMS
Column Phenomenex Kinetex® Phenyl-Hexyl (10 cm × 2.1 mm, 1.7 µm) researchgate.netnih.govAcquity UPLC® HSS C18 (1.8 µm, 2.1 x 150 mm) unipd.it
Mobile Phase A 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate (B1210297) researchgate.netnih.govWater with 2.5mM NH4Formate + 0.05% FA lcms.cz
Mobile Phase B 0.1% formic acid in methanol researchgate.netnih.govMethanol with 2.5 mM NH4Formate + 0.05% FA lcms.cz
Ionization Mode Positive Electrospray Ionization (ESI+) unipd.itmaps.orgPositive Electrospray Ionization (ESI+) lcms.cz
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.netFull scan with MS/MS fragmentation mdpi.com
LOD/LOQ 0.5 ng/mL / 1.0 ng/mL for many phenethylamines researchgate.netnih.gov1.7 ng L−1 to 90 ng L−1 for various pesticides (as an example of sensitivity) mdpi.com

This table presents a compilation of typical parameters from various sources and should be adapted for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amine Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of amines, particularly those that are volatile or can be made volatile through derivatization. researchgate.netlabrulez.com For compounds like this compound, derivatization is often necessary to improve chromatographic properties and thermal stability. maps.orgumich.edu Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFA) and isobutyl chloroformate. maps.orgacs.org

Headspace GC-MS (HS-GC-MS) is a variation of the technique that is particularly well-suited for the analysis of volatile amines in liquid or solid samples. nih.gov This method involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace, which is then injected into the GC-MS system. nih.gov This approach minimizes matrix effects and can provide excellent sensitivity. nih.gov The use of specialized columns, such as the Rtx-Volatile Amine column, can further enhance the separation and analysis of these challenging compounds. edpsciences.org

A GC-MS method for this compound would typically involve:

Sample Preparation and Derivatization: Extraction of the analyte from the matrix, followed by derivatization to increase volatility and improve peak shape. umich.eduacs.org For volatile amines, headspace sampling can be employed. nih.govchromforum.org

Gas Chromatographic Separation: The derivatized analyte is separated from other components on a capillary column. edpsciences.orgtandfonline.com

Mass Spectrometric Detection: The separated compounds are ionized, typically by electron ionization (EI), and the resulting mass spectra are used for identification and quantification. maps.orgacs.org

Table 2: Example GC-MS Method Parameters for Amine Analysis

ParameterGC-MS with DerivatizationHeadspace GC-MS (for volatile amines)
Column DB-5 or similar non-polar column tandfonline.comRestek Rtx‐Volatile Amine column (30 m; 0.32 mm ID; 5 µm) nih.gov
Derivatizing Agent Trifluoroacetic anhydride (TFA) or Isobutyl chloroformate maps.orgacs.orgNot always required if analyte is sufficiently volatile nih.gov
Injection Mode Splitless tandfonline.comHeadspace injection nih.gov
Ionization Mode Electron Ionization (EI) maps.orgacs.orgElectron Ionization (EI)
Oven Program Temperature gradient from low to high temperature edpsciences.orgtandfonline.comIsothermal or temperature gradient nih.gov

This table presents a compilation of typical parameters from various sources and should be adapted for specific applications.

Development of Potentiometric Sensors for Amine Detection in Complex Matrices

Potentiometric sensors offer a promising alternative to chromatographic methods for the rapid and on-site detection of amines. nih.govrsc.org These sensors measure the potential difference between a sensing electrode and a reference electrode, which changes in response to the concentration of the target analyte. nih.gov The development of potentiometric sensors for biogenic amines has gained significant attention for applications in food quality control and environmental monitoring. rsc.orgvliz.be

For the detection of amines like this compound, the sensing electrode can be functionalized with materials that exhibit specific affinity towards amines. rsc.org One approach involves using a self-assembled monolayer (SAM) of a compound like 4-mercaptobenzoic acid on a gold electrode. rsc.org The carboxyl groups of the SAM can interact with the amine groups of the analyte through electrostatic or hydrogen-bonding interactions, leading to a measurable potential change. nih.gov

Another strategy involves the use of ion-selective electrodes (ISEs) with membranes containing ionophores that selectively bind to the target amine. nih.govvliz.be These sensors can be integrated into portable devices, making them suitable for field-based analysis. rsc.org For example, a solid-state potentiometric sensor was developed for the detection of tyramine, a biogenic amine, with a near-Nernstian response and a limit of quantification of 10.6 ppm. researchgate.net

Table 3: Characteristics of Potentiometric Sensors for Amine Detection

Sensor TypePrinciple of OperationKey FeaturesExample Application
SAM-based Sensor Interaction between functional groups on the SAM and the amine analyte. rsc.orgHigh sensitivity, potential for miniaturization. rsc.orgDetection of biogenic amines in water. rsc.org
Ion-Selective Electrode (ISE) Selective binding of the amine to an ionophore in a membrane. nih.govGood selectivity, can be tailored for specific amines.Histamine (B1213489) detection in food samples. nih.gov
Enzyme-based Biosensor Enzymatic reaction with the amine produces a detectable signal (e.g., change in H2O2 concentration). mdpi.comHigh specificity due to the enzyme. mdpi.comDetection of putrescine and histamine in soil. mdpi.com

In Vitro Enzymatic Assay Development for Mechanistic Research

In vitro enzymatic assays are essential for studying the interaction of this compound with enzymes, particularly monoamine oxidases (MAOs). MAOs are a family of enzymes that catalyze the oxidative deamination of monoamines. eurofinsdiscovery.comnih.gov Understanding how this compound interacts with MAO-A and MAO-B is crucial for elucidating its potential biological activity and metabolic pathways. nih.gov

A common in vitro assay for MAO activity involves the use of a fluorometric method. nih.govresearchgate.net In this assay, the hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate is detected using a horseradish peroxidase-coupled reaction with a fluorescent probe like 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (Amplex Red). nih.gov The inhibition of MAO activity by a test compound like this compound can be quantified by measuring the decrease in fluorescence.

The development of such an assay would involve:

Source of Enzyme: Recombinant human MAO-A and MAO-B are commercially available or can be expressed in cell lines. eurofinsdiscovery.com

Substrate: A suitable substrate for MAO is chosen, such as kynuramine (B1673886) or p-tyramine. eurofinsdiscovery.com MAO-B preferentially metabolizes substrates like phenylethylamine and benzylamine. nih.gov

Assay Conditions: The assay is performed in a suitable buffer at a physiological pH and temperature. eurofinsdiscovery.comnih.gov

Detection: The rate of product formation (e.g., H2O2) is measured, often using a fluorescent or colorimetric method. nih.govnih.gov

By performing these assays, researchers can determine key kinetic parameters such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Ki (the inhibition constant), which provide insights into the potency and mechanism of inhibition. nih.gov

Application of Genetic Code Expansion in Mechanistic Ion Channel Studies (as an example of advanced mechanistic biological tools)

Genetic code expansion (GCE) is a cutting-edge technique that allows for the site-specific incorporation of unnatural amino acids (UAAs) with novel chemical functionalities into proteins. researchgate.netnih.gov This powerful tool has found significant applications in the study of ion channels, which are crucial for neuronal signaling and are potential targets for amine compounds. researchgate.netacs.org While direct studies on this compound using GCE are not yet reported, the methodology provides a framework for future investigations into its interaction with ion channels and receptors.

GCE can be used to:

Introduce photo-crosslinkers: UAAs containing photo-activatable groups can be incorporated into an ion channel to map the binding site of a ligand like this compound. researchgate.netdntb.gov.ua Upon photo-activation, the UAA will covalently bind to the ligand, allowing for the identification of the binding pocket.

Incorporate fluorescent amino acids: Placing a fluorescent UAA at a specific site in an ion channel can be used to monitor conformational changes in real-time upon ligand binding. nih.govacs.org

Perform atomic mutagenesis: GCE allows for subtle modifications to the protein backbone or amino acid side chains that are not possible with traditional mutagenesis, enabling a detailed probing of structure-function relationships. nih.gov

The application of GCE to study the interaction of this compound with a specific ion channel would involve designing a UAA that mimics a part of the amine's structure or incorporating a photo-reactive UAA into the putative binding site of the channel. researchgate.netjku.at This would provide unprecedented detail about the molecular determinants of the interaction.

Future Directions and Emerging Research Opportunities for Butyl 2 Phenylethyl Amine and Its Class

Design and Synthesis of Novel N-(2-phenylethyl)butan-1-amine Scaffolds with Tuned Reactivity

The core structure of Butyl(2-phenylethyl)amine offers a versatile scaffold for chemical modification to fine-tune its reactivity and biological activity. The design and synthesis of novel analogs are driven by the need to optimize interactions with biological targets, improve metabolic stability, and modulate physicochemical properties.

Research in this area focuses on systematic modifications of the this compound framework. This includes altering the length and branching of the N-butyl group, substituting the phenyl ring with various functional groups, and modifying the ethylamine (B1201723) linker. For instance, studies on related phenylethylamine derivatives have shown that even slight structural changes, such as the introduction of substituents on the benzene (B151609) ring or alterations in the alkyl chain, can significantly impact their biological effects. biomolther.orggoogle.com The synthesis of these novel scaffolds often involves multi-step reaction sequences. Common synthetic strategies may include reductive amination of phenylethylamine with butanal or the alkylation of phenylethylamine with a butyl halide. mdpi.comresearchgate.net More complex syntheses might employ protecting group strategies and specialized coupling reactions to introduce a diverse range of functionalities. beilstein-journals.orgfrontiersin.org

The goal of these synthetic efforts is to create libraries of compounds with graded variations in their properties. For example, introducing electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic properties of the molecule, potentially influencing its binding affinity to target proteins. Similarly, modifying the N-alkyl substituent can impact lipophilicity and cell permeability. The relationship between these structural modifications and the resulting biological activity is a key area of investigation, often referred to as structure-activity relationship (SAR) studies. biomolther.orgnih.govfrontiersin.org

A key trend is the use of scaffold-based design, where a core molecular framework, like that of N-(2-phenylethyl)butan-1-amine, is systematically decorated with different chemical moieties to explore a wide chemical space. mdpi.com This approach allows for the development of compounds with tailored reactivity for specific biological applications.

Exploration of Unconventional Biological Targets and Interacting Pathways

While phenylethylamines are classically known for their interaction with monoamine neurotransmitter systems, such as dopamine (B1211576) and serotonin (B10506) receptors and transporters, emerging research seeks to identify unconventional biological targets for this compound and its analogs. biomolther.orgwikipedia.org This exploration is crucial for discovering novel therapeutic applications and understanding the full spectrum of their biological effects.

The 2-phenylethylamine motif is present in a wide array of biologically active molecules, suggesting its potential to interact with a diverse range of proteins. mdpi.com Research is expanding to investigate the interaction of phenylethylamine derivatives with enzymes, ion channels, and other receptor systems that have not been traditionally associated with this class of compounds. For example, studies have explored the effects of phenylethylamine derivatives on enzymes like aldose reductase and dopamine β-hydroxylase. mdpi.com

Identifying these new targets often involves high-throughput screening of large compound libraries against a panel of biological assays. Once a "hit" is identified, further studies are conducted to validate the interaction and elucidate the mechanism of action. Techniques such as affinity chromatography and photoaffinity labeling can be used to isolate and identify the binding partners of these compounds within a cell or tissue. mdpi.com

Advancements in Predictive Computational Models for De Novo Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and are being increasingly applied to the study of phenylethylamine derivatives. mdpi.com These in silico approaches accelerate the design and optimization of novel compounds by predicting their properties and interactions with biological targets, thereby reducing the time and cost associated with experimental studies.

De Novo Design: De novo design algorithms aim to generate novel molecular structures with desired properties from scratch. beilstein-journals.orgnih.gov These programs can build molecules atom-by-atom or by combining pre-defined molecular fragments within the binding site of a target protein. peerj.com For a target protein of interest, a de novo design approach could generate entirely new scaffolds, distinct from the classic phenylethylamine structure, that are predicted to have high binding affinity.

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the preferred binding orientation and affinity of a ligand to a target protein. nih.gov For this compound and its analogs, docking studies can help to visualize how these molecules fit into the binding pockets of various receptors and enzymes, providing insights into the key molecular interactions that govern their activity. biomolther.org Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, offering a more dynamic and realistic picture of the binding event. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comscispace.com By analyzing a dataset of phenylethylamine derivatives with known activities, a QSAR model can be developed to predict the activity of new, untested compounds based solely on their structural features. This allows for the rapid virtual screening of large numbers of potential drug candidates.

These predictive models are continually being refined with the development of more accurate algorithms and the increasing availability of high-performance computing resources. The integration of machine learning and artificial intelligence is further enhancing the predictive power of these computational tools. mdpi.com

Computational MethodApplication in this compound Research
De Novo Design Generating novel molecular scaffolds with predicted high affinity for specific biological targets. beilstein-journals.orgnih.gov
Molecular Docking Predicting the binding mode and affinity of this compound analogs to receptors and enzymes. biomolther.orgnih.gov
Molecular Dynamics Simulating the dynamic interactions between ligands and their protein targets to assess binding stability. nih.gov
QSAR Predicting the biological activity of new analogs based on their chemical structure. mdpi.comscispace.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

To gain a truly comprehensive understanding of the biological effects of this compound and its class, researchers are moving towards the integration of multiple "omics" datasets. nih.gov This systems-level approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a detailed picture of the molecular changes that occur in a biological system in response to a compound. food.gov.uk

Multi-Omics Approaches:

Transcriptomics: Measures the expression levels of all genes in a cell or tissue, revealing which genes are turned on or off in response to treatment with a this compound analog.

Proteomics: Analyzes the entire set of proteins, providing information on changes in protein expression levels and post-translational modifications.

Metabolomics: Profiles the complete set of small-molecule metabolites, offering insights into how the compound alters cellular metabolism.

By integrating these different layers of biological information, researchers can identify the key pathways and networks that are perturbed by the compound. mdpi.com For example, a multi-omics study might reveal that a particular this compound derivative not only binds to a specific receptor (as identified through traditional methods) but also leads to widespread changes in lipid metabolism and the expression of inflammatory genes. mdpi.com This integrated approach can uncover previously unknown mechanisms of action and help to identify potential biomarkers for the compound's effects. researchgate.net

The analysis and interpretation of these large and complex datasets require sophisticated bioinformatics tools and statistical methods. nih.gov The ultimate goal is to build predictive models of biological systems that can simulate the effects of new compounds and guide the development of more effective and safer therapeutic agents. The application of multi-omics to the study of phenylethylamines has the potential to revolutionize our understanding of this important class of compounds. researchgate.netfrontiersin.org

Q & A

Q. Basic Method :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 for carbon hybridization and 2D-COSY/HMBC for connectivity. For example, the ethylamine chain shows characteristic δ 2.6–3.1 ppm (methylene protons) .
  • GC-MS : Monitor purity and identify byproducts (e.g., unreacted aldehydes) with electron ionization fragmentation patterns .
    Advanced Challenge : Differentiate regioisomers (e.g., branched vs. linear butyl groups) using NOESY NMR or X-ray crystallography .

How do catalytic systems influence the enantioselectivity of this compound synthesis?

Advanced Method : Chiral catalysts (e.g., Ru-BINAP complexes) enable asymmetric reductive amination. Key parameters include:

  • Catalyst loading (0.5–2 mol%).
  • Solvent choice (polar aprotic solvents enhance enantiomeric excess).
  • Temperature control (<30°C to avoid racemization).
    Reported enantiomeric excess (ee) values range from 70–90%, validated via chiral HPLC with amylose-based columns .

How should researchers address contradictory data in biological activity assays involving this compound?

Case Study : Discrepancies in enzyme inhibition studies may arise from:

  • Assay Conditions : Varying pH or ionic strength alters binding kinetics. Standardize buffers (e.g., 50 mM Tris-HCl, pH 7.4).
  • Compound Stability : Check for degradation via LC-MS after incubation in assay buffers.
  • Positive Controls : Use known inhibitors (e.g., phenylmethylamine derivatives) to validate assay reliability .

What strategies improve the stability of this compound in long-term storage?

Q. Basic Protocol :

  • Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent oxidation.
  • Add stabilizers (0.1% BHT) for radical scavenging.
    Advanced Analysis : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and quantify impurities using UPLC-QTOF .

How can computational modeling predict the reactivity of this compound in novel reactions?

Q. Advanced Approach :

  • DFT Calculations : Optimize transition states for amination steps (e.g., B3LYP/6-31G* basis set).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF).
    Validated models reduce experimental trial runs by 30–50% .

What are the limitations of current chromatographic methods for separating this compound from complex mixtures?

Q. Methodological Critique :

  • HPLC Challenges : Poor resolution of amines with similar logP values. Optimize using HILIC columns with ammonium formate buffers.
  • GC Artifacts : Thermal degradation above 250°C. Use cold on-column injection or derivatization (e.g., trifluoroacetylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.